Methohexital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
An intravenous anesthetic with a short duration of action that may be used for induction of anesthesia.
Methohexital is a Barbiturate.
Methohexital is a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability, and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.
Methohexital is only found in individuals that have used or taken this drug. It is an intravenous anesthetic with a short duration of action that may be used for induction of anesthesia. Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
See also: Methohexital Sodium (active moiety of).
Methohexital
CAS No.: 151-83-7
Cat. No.: VC0535127
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151-83-7 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) |
| Standard InChI Key | NZXKDOXHBHYTKP-UHFFFAOYSA-N |
| SMILES | CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C |
| Canonical SMILES | CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methohexital’s chemical structure underpins its pharmacokinetic profile:
The sodium salt formulation (methohexital sodium) is preferred for clinical use due to enhanced water solubility, with a pH of 10–11 for 1% solutions . The compound’s lipophilicity facilitates rapid penetration of the blood-brain barrier, contributing to its quick onset of action .
Structural Activity Relationships
Methohexital’s allyl and methyl-pentynyl side chains confer reduced lipid solubility compared to thiopental, shortening its duration of action. The absence of a sulfur atom in its structure differentiates it from thiobarbiturates, minimizing histamine release and associated allergic reactions .
Pharmacological Profile
Mechanism of Action
Methohexital potentiates GABA-mediated chloride influx by binding to a distinct site on the GABAₐ receptor complex, prolonging the opening of chloride ion channels . This hyperpolarizes neuronal membranes, inhibiting synaptic transmission. Unlike benzodiazepines, methohexital exhibits GABA-mimetic activity independent of endogenous GABA, enabling potent anesthetic effects .
Pharmacodynamic Effects
-
Central Nervous System: Rapid induction of unconsciousness (30–60 seconds IV) with minimal analgesic properties .
-
Cardiovascular: Transient hypotension due to peripheral vasodilation and mild myocardial depression .
-
Respiratory: Dose-dependent suppression of ventilatory drive, necessitating controlled administration .
Clinical Applications
Anesthesia Induction
Methohexital remains a first-line agent for rapid-sequence intubation, with an IV dose of 1–1.5 mg/kg producing unconsciousness within one arm-brain circulation time . Its short context-sensitive half-life (5.6 ± 2.7 minutes) allows precise titration, minimizing postoperative sedation .
Procedural Sedation
In outpatient dentistry, rectal (10–15 mg/kg) or IM (6.6–10 mg/kg) methohexital provides effective sedation for brief procedures, with recovery within 15–30 minutes .
Electroconvulsive Therapy (ECT)
Methohexital’s pro-convulsant properties and rapid clearance make it ideal for ECT, where it enhances seizure duration without prolonging recovery .
| System | Adverse Effects | Incidence |
|---|---|---|
| Respiratory | Apnea, laryngospasm | 10–15% |
| Cardiovascular | Hypotension, arrhythmias | 5–10% |
| Neuromuscular | Hiccups, myoclonus | 20–30% |
| Allergic | Rash, anaphylaxis (rare) | <1% |
Contraindications
Pharmacokinetics and Metabolism
Absorption and Distribution
Metabolism and Elimination
Hepatic oxidation via cytochrome P450 isoforms (primarily CYP2C9) generates inactive metabolites, which undergo renal excretion. Less than 1% is excreted unchanged .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume